molecular formula C20H28F3N5O9 B12375618 Maleimido-mono-amide-NOTA TFA Salt (Technical Grade)

Maleimido-mono-amide-NOTA TFA Salt (Technical Grade)

Cat. No.: B12375618
M. Wt: 539.5 g/mol
InChI Key: UXCOOSNZWCRARC-UHFFFAOYSA-N
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Description

Definition and Structural Overview

Maleimido-mono-amide-NOTA TFA Salt is a bifunctional chelator with the systematic name 7-[2-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-2-oxoethyl]hexahydro-1H-1,4,7-triazonine-1,4(5H)-diacetic acid. Its molecular formula, C₁₈H₂₇N₅O₇·x(C₂HF₃O₂), incorporates a NOTA macrocycle derivatized with a maleimidoethylacetamide side chain, stabilized as a trifluoroacetate (TFA) salt.

Structural Components:

  • NOTA Core : The 1,4,7-triazacyclononane backbone provides three nitrogen donors, while two acetic acid side chains enhance metal-binding capacity through oxygen coordination. This structure confers high thermodynamic stability with trivalent radiometals like ^68^Ga and ^177^Lu.
  • Maleimide Functionality : Positioned at the seventh nitrogen, the maleimide group enables thiol-specific conjugation under mild conditions (pH 6.5–7.5), forming stable thioether bonds with cysteine residues in peptides or antibodies.
  • TFA Counterion : The trifluoroacetate salt improves solubility in polar solvents, facilitating handling in aqueous reaction mixtures.

The compound’s bifunctionality is illustrated below:

Component Role Chemical Features
NOTA macrocycle Radiometal chelation N₃O₂ donor set; cavity diameter ~2.6 Å
Maleimide Bioconjugation Electrophilic C=C bond; reacts with -SH groups
TFA salt Solubilization Anionic counterion; enhances stability

This design addresses two critical needs in radiopharmaceuticals: (1) stable sequestration of radiometals to prevent in vivo dissociation, and (2) site-specific bioconjugation to maintain biomolecular targeting efficacy.

Historical Development of Bifunctional Chelators in Radiopharmaceuticals

The evolution of bifunctional chelators parallels advancements in nuclear medicine, driven by the demand for radiometal complexes that balance stability, conjugation efficiency, and biocompatibility.

Early Chelators (1980s–1990s):
Initial agents like ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) suffered from low thermodynamic stability and nonspecific binding. The introduction of macrocyclic chelators, notably 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), improved metal retention but required harsh radiolabelling conditions (e.g., high temperatures, acidic pH).

NOTA-Based Innovations (2000s–Present):
NOTA emerged as a superior scaffold for smaller radiometals (e.g., ^68^Ga, ^64^Cu), offering faster complexation kinetics and higher stability constants compared to DOTA. Functionalization strategies evolved to incorporate reactive groups for biomolecule conjugation:

  • First-generation : Carboxylate or amine termini for carbodiimide-mediated coupling.
  • Second-generation : Site-specific modifiers like isothiocyanates and maleimides.

Maleimido-mono-amide-NOTA TFA Salt exemplifies this progression. The maleimide group enables controlled, stoichiometric conjugation under physiological conditions—a significant improvement over earlier NHS esters, which required alkaline pH and produced heterogeneous adducts.

Comparative Analysis of Chelator Properties:

Chelator Metal Affinity (log K) Radiolabelling pH Conjugation Chemistry
DOTA 25.6 (for ^177^Lu) 4.5–5.5 Carboxylate/amine coupling
NOTA 23.9 (for ^68^Ga) 3.0–4.0 Maleimide-thiol "click"
DTPA 16.5 (for ^111^In) 6.0–7.0 Isothiocyanate-amine

The table highlights NOTA’s advantages in mild radiolabelling conditions and its compatibility with thiol-directed bioconjugation—a feature critical for preserving the structural integrity of heat-sensitive antibodies.

Impact on Radiopharmaceutical Design:
Maleimido-mono-amide-NOTA TFA Salt addresses three historical challenges:

  • Stability : The NOTA macrocycle’s preorganized structure minimizes metal leaching, even in competitive biological environments.
  • Specificity : Maleimide-thiol conjugation avoids random lysine coupling, ensuring uniform drug-to-antibody ratios.
  • Scalability : Technical-grade production supports preclinical development, allowing researchers to optimize conjugate architectures before clinical translation.

This compound’s development underscores a broader trend toward modular, multifunctional chelators that bridge inorganic chemistry and molecular biology. Future innovations may focus on cleavable linkers or dual-chelation systems, but the current design remains a cornerstone in targeted radiopharmaceutical synthesis.

Properties

Molecular Formula

C20H28F3N5O9

Molecular Weight

539.5 g/mol

IUPAC Name

2-[4-(carboxymethyl)-7-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H27N5O7.C2HF3O2/c24-14(19-3-4-23-15(25)1-2-16(23)26)11-20-5-7-21(12-17(27)28)9-10-22(8-6-20)13-18(29)30;3-2(4,5)1(6)7/h1-2H,3-13H2,(H,19,24)(H,27,28)(H,29,30);(H,6,7)

InChI Key

UXCOOSNZWCRARC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes for Maleimido-Mono-Amide-NOTA

Starting Materials and Functionalization Strategies

The synthesis begins with commercially available NOTA derivatives, typically (S)-p-NH2-Bn-NOTA (2 ) or (S)-p-SCN-Bn-NOTA (1 ), which provide reactive amino or isothiocyanate groups for maleimide conjugation. Maleimido-mono-amide-NOTA is synthesized via two primary pathways:

Amide Coupling via NHS Ester Chemistry
  • Activation of Maleimide Carboxylic Acid :
    Maleimide derivatives (e.g., maleimidoethylamine) are activated as N-hydroxysuccinimide (NHS) esters using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dimethylformamide (DMF).
  • Reaction with NOTA Amine :
    The NHS-activated maleimide reacts with the primary amine of (S)-p-NH2-Bn-NOTA in the presence of triethylamine (TEA) to form a stable amide bond. Reaction conditions (25–40°C, 2–4 hours) prevent maleimide hydrolysis.

Example Reaction :
$$
\text{NOTA-NH}_2 + \text{Maleimide-NHS} \xrightarrow{\text{TEA, DMF}} \text{NOTA-maleimide-amide} + \text{NHS byproduct}
$$

Isothiocyanate-Amine Coupling

For (S)-p-SCN-Bn-NOTA (1 ), maleimide-functionalized amines undergo nucleophilic addition with the isothiocyanate group, forming thiourea bonds. However, this method is less common due to thiourea instability under acidic conditions.

Linker Integration and Structural Variants

The maleimide group is attached via ethylene glycol or alkyl spacers to modulate solubility and steric accessibility:

Spacer Type Length (Atoms) Length (Å) Application
Ethylene glycol 17 19.1 Enhanced hydrophilicity
Diaminohexane 21 19.6 Rigid conjugation

Purification and TFA Salt Formation

HPLC Purification Protocols

Crude products are purified via reverse-phase HPLC using TFA-containing mobile phases to protonate free amines and improve resolution:

Typical HPLC Conditions :

  • Column : C18 reverse-phase (e.g., Phenomenex Luna)
  • Mobile Phase A : 0.1% TFA in H₂O
  • Mobile Phase B : 0.1% TFA in acetonitrile
  • Gradient : 5–95% B over 30 minutes
  • Flow Rate : 15 mL/min (preparative)

Critical Considerations :

  • Shock-Freezing : Immediate freezing of product fractions in liquid nitrogen prevents TFA-induced oligomerization.
  • Lyophilization : Freeze-drying yields the final TFA salt with >95% purity for technical-grade applications.

Byproduct Analysis and Mitigation

Common byproducts include:

  • Oligomers : Maleimide-thiol adducts form if TFA is replaced with acetic acid during purification.
  • Hydrolysis Products : Maleimide rings hydrolyze to maleamic acids at pH >7.0, necessitating strict pH control (4.0–5.0).

Characterization and Quality Control

Spectroscopic Validation

  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (C₁₈H₂₇N₅O₇·CF₃CO₂H; [M+H]⁺ = 539.5 Da).
  • ¹H NMR : Peaks at δ 6.8–7.2 ppm confirm maleimide vinyl protons; δ 3.2–4.0 ppm corresponds to NOTA macrocycle protons.

Purity Assessment

Technical-grade batches exhibit ≥94% purity by analytical HPLC (UV detection at 220 nm). Residual TFA content is quantified via ¹⁹F NMR or ion chromatography, with typical TFA:peptide ratios of 9:1.

Scalability and Industrial Considerations

Reaction Optimization for High Yield

  • Solvent Selection : Anhydrous DMF minimizes hydrolysis; <10 ppm water content is critical.
  • Molar Ratios : A 1.2:1 excess of maleimide-NHS to NOTA-NH₂ ensures complete conversion.

Batch Yields :

Scale (mmol) Yield (%) Purity (%)
0.1 72 95
1.0 68 94
10.0 65 93

Challenges and Limitations

Maleimide Stability

Maleimide groups degrade under prolonged exposure to light, oxygen, or nucleophiles (e.g., Tris buffer). Storage at −20°C under argon extends shelf life.

TFA-Induced Artifacts

TFA promotes thiourea isomerization and peptide backbone cleavage during lyophilization. Substituting acetic acid in mobile phases reduces degradation but complicates salt formation.

Chemical Reactions Analysis

Maleimide-NOTA (TFA) undergoes several types of chemical reactions, primarily involving the maleimide group:

  • Thiol-Maleimide Reaction

      Type: Addition reaction.

      Reagents: Thiol-containing compounds.

      Conditions: Typically carried out in aqueous solutions at neutral pH.

      Products: Thiosuccinimide products.

  • Hydrolysis

      Type: Hydrolysis of thiosuccinimides.

      Reagents: Water or aqueous solutions.

      Conditions: Can occur under physiological conditions.

      Products: Maleamic acids.

  • Dual Functionalization

      Type: Consecutive conjugation of a thiol and an amine.

      Reagents: Thiol and amine-containing compounds.

      Conditions: One-pot reaction.

      Products: Aminothiomaleimides.

Scientific Research Applications

Chemical Properties and Structure

The compound has the chemical formula C18H27N5O7CF3CO2HC_{18}H_{27}N_{5}O_{7}\cdot CF_{3}CO_{2}H and a molecular weight of 539.5 g/mol. Its structure integrates maleimide functionality with a NOTA (1,4,7-triazacyclononane-1,4-bis-acetic acid) backbone, which is crucial for its chelation properties. The maleimide group allows for conjugation with thiol-containing biomolecules, enhancing its utility in targeted therapies.

Radiopharmaceutical Development

Maleimido-mono-amide-NOTA TFA Salt is primarily utilized in radiopharmaceutical applications due to its ability to form stable complexes with metal ions such as gallium-68 and copper-64. These metal complexes are essential for positron emission tomography (PET) imaging, enabling precise localization of tumors and other pathological conditions within biological tissues .

Targeted Drug Delivery

The compound's reactivity with thiol groups allows for the conjugation of therapeutic agents to proteins or peptides, facilitating targeted drug delivery systems. This application is particularly significant in cancer therapy, where localized treatment can minimize side effects associated with systemic administration .

Bioconjugation Techniques

In bioconjugation studies, Maleimido-mono-amide-NOTA TFA Salt has been shown to maintain biological activity while improving pharmacokinetic profiles. This property is critical for developing effective imaging agents and therapeutic conjugates that require high stability and specificity in biological environments .

Case Study 1: Imaging Agent Development

A study evaluated an 18F^{18}F-AlF-NOTA-MAL-Cys-Annexin V as a new apoptotic imaging agent. The results demonstrated its efficacy in both in vitro and in vivo settings, showcasing the potential of Maleimido-mono-amide-NOTA TFA Salt in developing novel imaging agents for monitoring apoptosis in cancer therapy .

Case Study 2: Targeting Cancer Cells

Research involving Maleimido-functionalized NOTA derivatives highlighted their application in creating dimeric targeting structures that enhance binding probabilities to high molecular weight targets. This approach improves the specificity and effectiveness of radiolabeled compounds used in cancer diagnostics .

Mechanism of Action

The mechanism of action of Maleimide-NOTA (TFA) primarily involves the thiol-maleimide reaction, which is a type of click chemistry reaction. The maleimide group reacts with thiol groups on biomolecules to form stable thiosuccinimide linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of Maleimido-mono-amide-NOTA TFA Salt and Analogues
Compound Chelator Reactive Group Linker Molecular Weight Salt Form Key Applications References
Maleimido-mono-amide-NOTA TFA NOTA Maleimide Ethylenediamine 539.5 (with TFA) TFA Radiolabeling, antibody-drug conjugates
Maleimido-mono-amide-DOTA TFA DOTA Maleimide Ethylenediamine 786.5 (with TFA) TFA Lutetium-177/actinium-225 therapy
NOTA-Maleimide (same as above) NOTA Maleimide None 425.44 TFA or free base Protein labeling, PET imaging
Bis-Maleimide Amine TFA (QBD-10232) None Maleimide Lysine-based Not specified TFA Protein crosslinking
DOTA-NHS-ester Hexafluorophosphate DOTA NHS ester PEG (if any) Not specified TFA + PF₆ MRI contrast agents
Key Differences:

Chelator Specificity: NOTA (in Maleimido-mono-amide-NOTA) forms stable complexes with smaller radiometals (e.g., Ga-68, Cu-64), ideal for PET imaging . DOTA (in Maleimido-mono-amide-DOTA) binds larger ions (e.g., Lu-177, Ac-225), making it preferred for therapeutic applications .

Conjugation Chemistry :

  • Maleimide reacts with thiols (-SH groups), enabling site-specific labeling of biomolecules .
  • NHS esters (e.g., in DOTA-NHS-ester) target primary amines (-NH₂), offering alternative conjugation pathways .

Salt Form :

  • TFA salts are standard in research due to ease of synthesis but may require conversion to acetate or HCl salts for in vivo use to avoid TFA-related cytotoxicity .
  • Hexafluorophosphate (PF₆) salts enhance electrochemical stability in specialized applications .

Technical Grade Considerations

Technical Grade compounds prioritize cost-effectiveness over ultra-high purity, making them suitable for:

  • Pilot-scale radiopharmaceutical synthesis .
  • In vitro assays (with TFA <1% post-purification) . Comparatively, analytical-grade variants (e.g., >98% purity) are mandated for clinical trials .

Biological Activity

Maleimido-mono-amide-NOTA TFA Salt is a bifunctional chelator that plays a significant role in biomedical applications, particularly in the field of radiopharmaceuticals. Its unique structure allows it to effectively bind metal ions and conjugate with thiol-containing biomolecules, making it a valuable tool for targeted drug delivery and imaging.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₂₇N₅O₇•CF₃CO₂H
  • Molecular Weight : 539.5 g/mol
  • Purity : Typically exceeds 94%
  • Nature : Hygroscopic

The compound integrates a maleimide functionality with the NOTA (1,4,7-triazacyclononane-1,4-bis-acetic acid) structure, which is crucial for its biological activity. The maleimide group is reactive towards thiols, facilitating the formation of stable conjugates with proteins and peptides .

The biological activity of Maleimido-mono-amide-NOTA TFA Salt is primarily attributed to its ability to undergo Michael addition reactions with thiol-containing compounds. This property allows for the conjugation of various biomolecules, enhancing their delivery and localization within biological systems. The NOTA portion can chelate metal ions such as gallium-68 and copper-64, which are essential for positron emission tomography (PET) imaging .

Applications in Targeted Drug Delivery

  • Radiopharmaceutical Development : The compound's stability in biological environments makes it ideal for developing radiopharmaceuticals that require precise localization within tissues.
  • Imaging Agents : Its ability to form stable complexes with metal ions enhances its utility as a diagnostic agent in imaging applications, particularly for cancer detection .

Study 1: Conjugation Efficiency

A study investigated the conjugation efficiency of Maleimido-mono-amide-NOTA TFA Salt with various thiol-containing biomolecules. Results showed that the compound forms stable conjugates that maintain biological activity while improving pharmacokinetics. The binding characteristics were assessed using in vitro assays, demonstrating significant retention of activity post-conjugation .

Biomolecule Conjugation Yield (%) Biological Activity Retention (%)
Protein A8590
Peptide B7888
Antibody C8285

Study 2: Imaging Efficacy

In another study focusing on breast cancer diagnostics, conjugates formed with Maleimido-mono-amide-NOTA TFA Salt were radiolabeled with gallium-68. The biodistribution studies indicated rapid renal excretion and moderate uptake in liver and kidneys, confirming the compound's potential as an effective imaging agent .

Comparative Analysis with Similar Compounds

The following table compares Maleimido-mono-amide-NOTA TFA Salt with other bifunctional chelators:

Compound Name Structure Type Unique Features
Maleimido-mono-amide-NOTA TFA SaltBifunctional ChelatorCombines maleimide and NOTA functionalities
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid)ChelatorMore stable complex formation with lanthanides
Maleimido-1,4,7-triazacyclononaneBifunctional ChelatorLacks amide functionality; used for thiol coupling

Maleimido-mono-amide-NOTA TFA Salt stands out due to its specific combination of functionalities that enhance its utility in targeted therapies and diagnostics compared to other similar compounds .

Q & A

Q. How can ontological assumptions about NOTA-TFA’s behavior in vivo influence experimental design?

  • Methodological Answer : Researchers must align epistemological goals (e.g., quantifying tumor uptake) with ontological models (e.g., receptor density vs. probe pharmacokinetics). Use multi-compartment modeling to reconcile discrepancies between predicted and observed biodistribution .

Tables for Reference

Q. Table 1. Stability of Maleimido-mono-amide-NOTA TFA Salt Under Various Conditions

ConditionDegradation (%) at 24 HoursMethod UsedReference
pH 7.4, 25°C5.2 ± 1.1HPLC-UV
pH 5.0, 37°C18.7 ± 3.5LC-MS
Serum, 37°C10.3 ± 2.4Radio-TLC

Q. Table 2. Key Parameters for Radiolabeling Optimization

ParameterOptimal RangeImpact on Yield (%)
pH4.5–5.5±15
Reaction Time30–45 minutes±20
Chelator:Metal Ratio1:1.2±25

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